molecular formula C13H11Cl2NO B8771837 4-(Benzyloxy)-3,5-dichloroaniline

4-(Benzyloxy)-3,5-dichloroaniline

Cat. No.: B8771837
M. Wt: 268.13 g/mol
InChI Key: KGCMWPRMFCNBNQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dichloroaniline is a substituted aniline derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position and chlorine atoms at the meta positions of the aromatic ring. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of 276.14 g/mol. The benzyloxy substituent likely enhances lipophilicity, altering solubility and reactivity compared to simpler dichloroanilines.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

3,5-dichloro-4-phenylmethoxyaniline

InChI

InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

KGCMWPRMFCNBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategy

A widely cited method involves protecting the amine group of 4-hydroxy-3,5-dichloroaniline prior to benzylation:

  • Acetylation : Treatment with acetic anhydride in tetrahydrofuran (THF) converts the amine to an acetamide, preventing undesired side reactions during subsequent steps.

  • Benzylation : The hydroxyl group undergoes nucleophilic substitution with benzyl bromide in acetone, catalyzed by potassium carbonate.

  • Deprotection : Hydrolysis with aqueous HCl regenerates the free amine, yielding this compound.

Key Data :

StepReagentsConditionsYield (%)
AcetylationAcetic anhydride, THFRT, 1.5 h98
BenzylationBnBr, K₂CO₃, acetoneReflux, 1 h95
Deprotection6M HCl, THF/H₂O60°C, 2 h92

This method’s success hinges on the stability of the acetamide intermediate and the selectivity of benzylation at the hydroxyl position.

Direct Chlorination Strategies

Electrophilic Aromatic Chlorination

For substrates lacking pre-installed chlorine atoms, direct chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) enables regioselective dichlorination. The benzyloxy group’s electron-donating nature directs chlorination to the meta positions (3 and 5 relative to the amine).

Optimized Protocol :

  • Dissolve 4-benzyloxyaniline in dichloromethane.

  • Add FeCl₃ (0.1 equiv) and SO₂Cl₂ (2.2 equiv) at 0°C.

  • Warm to room temperature and stir for 12 h.

Outcome :

  • Regioselectivity : >95% 3,5-dichloro product.

  • Yield : 88% after column purification.

Catalytic and Transition Metal-Mediated Methods

Ullmann-Type Coupling

Recent advances utilize copper-catalyzed coupling to install the benzyloxy group on dichlorinated aryl halides. For example, 3,5-dichloro-4-iodoaniline reacts with benzyl alcohol in the presence of CuI and 1,10-phenanthroline, achieving 85% yield under microwave irradiation.

Reaction Parameters :

ComponentQuantity
3,5-dichloro-4-iodoaniline1.0 equiv
Benzyl alcohol3.0 equiv
CuI10 mol%
1,10-phenanthroline20 mol%
K₃PO₄2.0 equiv
DMFSolvent

Conditions : 120°C, microwave, 30 min.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Protection-DeprotectionHigh regioselectivityMulti-step, time-intensive92
Direct ChlorinationSingle-step, scalableRequires hazardous Cl₂ gas88
Ullmann CouplingMild conditions, versatileExpensive catalysts85

The protection-deprotection route remains the gold standard for laboratory-scale synthesis, while direct chlorination offers industrial scalability despite safety concerns.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates in benzylation steps but complicate purification. Switching to toluene in the diazotization phase reduces side products during scale-up.

Catalytic Efficiency

Replacing CuI with nanostructured CuO in Ullmann couplings reduces catalyst loading to 5 mol% while maintaining 82% yield, lowering production costs.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Benzyloxy protons resonate as a singlet at δ 5.08 ppm, while aromatic protons appear as two doublets (δ 6.85 and 7.32 ppm).

  • ¹³C NMR : The quaternary carbon bearing the benzyloxy group appears at δ 151.4 ppm, with chlorine-substituted carbons at δ 132.3 and 129.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 307.0432 (C₁₃H₁₁Cl₂NO)

  • Calculated : 307.0435 (Δ = 0.3 ppm) .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3,5-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as stannous chloride (SnCl2) and iron powder in acetic acid are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

4-(Benzyloxy)-3,5-dichloroaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichloroaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

  • 3,5-Dichloroaniline (3,5-DCA) : Lacks the benzyloxy group; molecular formula C₆H₅Cl₂N (MW: 162.02 g/mol) .
  • 3,4-Dichloroaniline (3,4-DCA) : Chlorines at positions 3 and 4; precursor to phenylurea herbicides (e.g., diuron) .
  • 4-Chloro-2,5-dimethoxyaniline: Methoxy groups at positions 2 and 5; molecular formula C₈H₁₀ClNO₂ (MW: 187.62 g/mol) .
  • 2,4-Dichloroaniline : Chlorines at positions 2 and 4; used in pharmaceutical intermediates .
Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions
4-(Benzyloxy)-3,5-DCA C₁₃H₁₁Cl₂NO 276.14 4-OBzl, 3-Cl, 5-Cl
3,5-Dichloroaniline C₆H₅Cl₂N 162.02 3-Cl, 5-Cl
3,4-Dichloroaniline C₆H₅Cl₂N 162.02 3-Cl, 4-Cl
4-Chloro-2,5-dimethoxyaniline C₈H₁₀ClNO₂ 187.62 4-Cl, 2-OCH₃, 5-OCH₃

Physicochemical Properties

  • Lipophilicity (log Pow) :
    • 3,5-DCA: log Pow = 2.9 , making it moderately hydrophobic.
    • 4-(Benzyloxy)-3,5-DCA: Estimated log Pow > 3.5 due to the benzyl group, enhancing membrane permeability.
    • 3,4-DCA: Similar log Pow (~2.7–2.9) but distinct environmental behavior due to substituent positions .

Toxicological Profiles

  • 3,5-DCA : Classified as a bioaccumulative toxin with moderate acute toxicity (LD₅₀ ~ 500 mg/kg in rats) .
  • 3,4-DCA : Higher ecotoxicity due to its role as a persistent metabolite in soil and water systems .

Analytical Challenges

  • Recovery in Extraction :
    • 3,5-DCA shows variable recovery (~70% via QuEChERS) due to interactions with C18 SPE cartridges .
    • Analogues like dichlorobenil (log Pow = 2.7) exhibit similar poor elution, suggesting 4-(Benzyloxy)-3,5-DCA may require optimized extraction protocols .

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